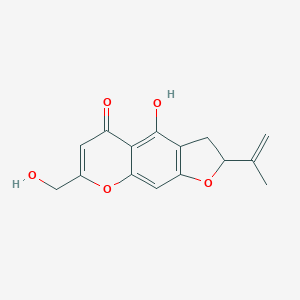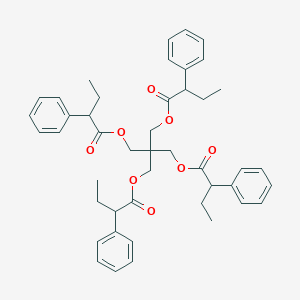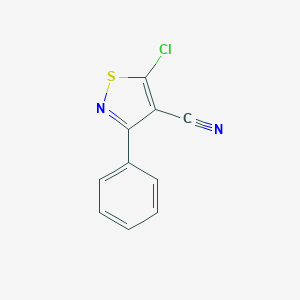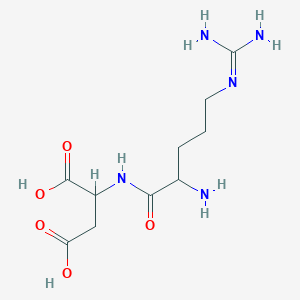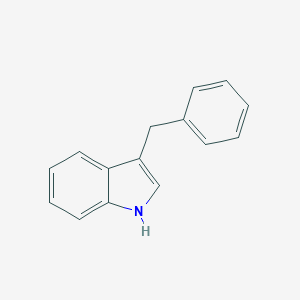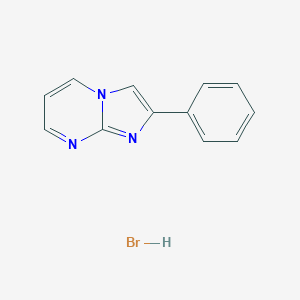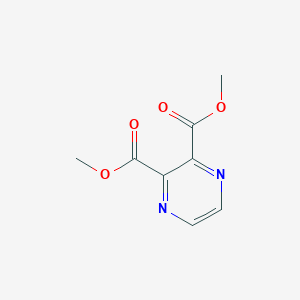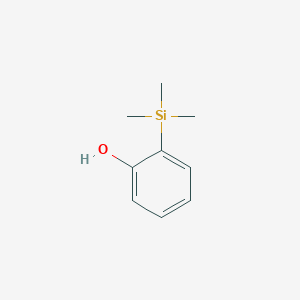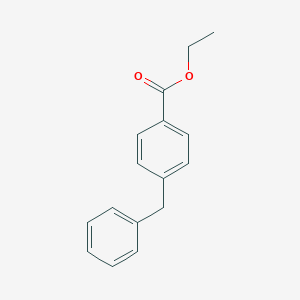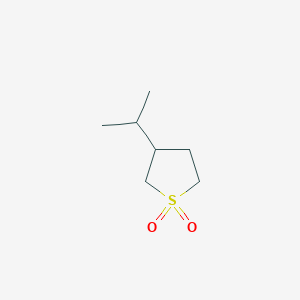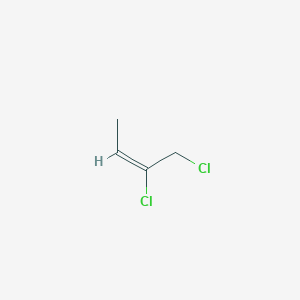
(E)-1,2-Dichloro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,2-Dichloro-2-butene, also known as DCB, is a chemical compound that belongs to the family of chlorinated alkenes. It is a colorless liquid that is used in various industrial applications such as the production of pesticides, herbicides, and pharmaceuticals. DCB is also used as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of (E)-1,2-Dichloro-2-butene is not fully understood. However, it is believed that (E)-1,2-Dichloro-2-butene interacts with cellular components such as proteins and lipids, leading to changes in their function and structure. (E)-1,2-Dichloro-2-butene is also known to cause DNA damage, which can lead to cell death.
Biochemische Und Physiologische Effekte
(E)-1,2-Dichloro-2-butene has been shown to have a wide range of biochemical and physiological effects. It has been shown to be toxic to various organisms, including humans. (E)-1,2-Dichloro-2-butene is known to cause liver damage, kidney damage, and lung damage. It is also known to cause reproductive toxicity and developmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1,2-Dichloro-2-butene is a useful chemical for laboratory experiments due to its reactivity and versatility. It can be used in the synthesis of other chemicals and in the study of chemical reactions. However, (E)-1,2-Dichloro-2-butene is also highly toxic and must be handled with care. It is important to follow proper safety protocols when working with (E)-1,2-Dichloro-2-butene.
Zukünftige Richtungen
There are several future directions for the study of (E)-1,2-Dichloro-2-butene. One area of research is the development of new pharmaceuticals based on the structure of (E)-1,2-Dichloro-2-butene. Another area of research is the study of the environmental impact of (E)-1,2-Dichloro-2-butene and its byproducts. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,2-Dichloro-2-butene and its effects on cellular components.
Synthesemethoden
(E)-1,2-Dichloro-2-butene is synthesized by the reaction of 1,2-butadiene with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature of 20-30°C and atmospheric pressure. The product is then purified by distillation to obtain pure (E)-1,2-Dichloro-2-butene.
Wissenschaftliche Forschungsanwendungen
(E)-1,2-Dichloro-2-butene is used in various scientific research applications such as the study of chemical reactions, the synthesis of other chemicals, and the development of new pharmaceuticals. (E)-1,2-Dichloro-2-butene is also used as a solvent in the extraction of plant extracts and natural products.
Eigenschaften
CAS-Nummer |
15224-29-0 |
|---|---|
Produktname |
(E)-1,2-Dichloro-2-butene |
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
(E)-1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2+ |
InChI-Schlüssel |
VOGHDWQJCXXBMH-DUXPYHPUSA-N |
Isomerische SMILES |
C/C=C(\CCl)/Cl |
SMILES |
CC=C(CCl)Cl |
Kanonische SMILES |
CC=C(CCl)Cl |
Synonyme |
(E)-1,2-Dichloro-2-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



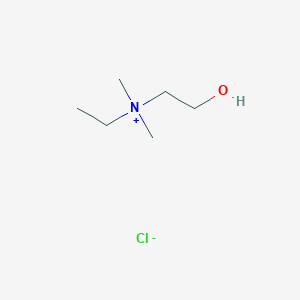
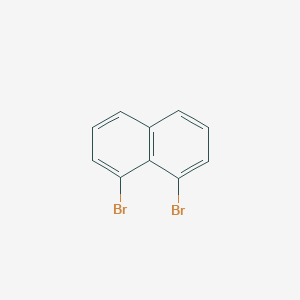
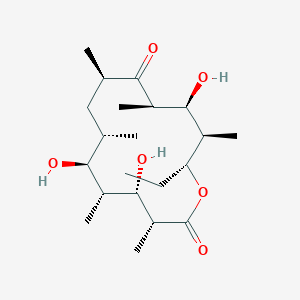
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)
